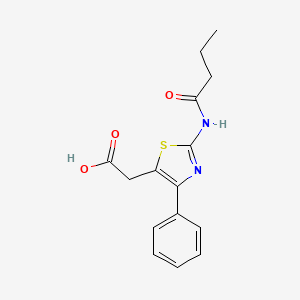
2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C15H16N2O3S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the butyramido and phenyl groups. One common method involves the reaction of 2-aminothiazole with phenylacetic acid under acidic conditions to form the intermediate 2-(4-phenylthiazol-5-yl)acetic acid. This intermediate is then reacted with butyric anhydride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butyramido moiety can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylthiazol-5-yl)acetic acid: Lacks the butyramido group, which may affect its biological activity.
2-(2-Butyramido-4-methylthiazol-5-yl)acetic acid: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-(2-Butyramido-4-phenylthiazol-5-yl)acetic acid is unique due to the presence of both the butyramido and phenyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-[2-(butanoylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-2-6-12(18)16-15-17-14(10-7-4-3-5-8-10)11(21-15)9-13(19)20/h3-5,7-8H,2,6,9H2,1H3,(H,19,20)(H,16,17,18) |
InChI-Schlüssel |
XZBYVBMKUNRPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


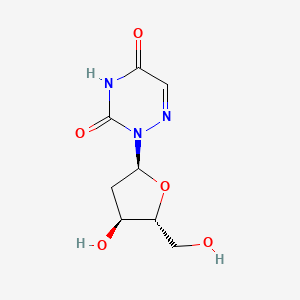

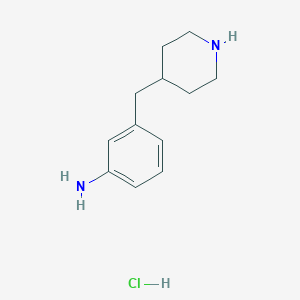
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)

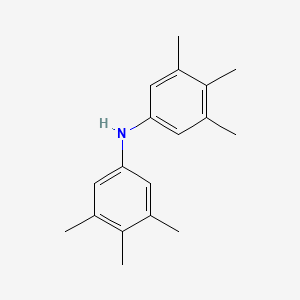

![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)
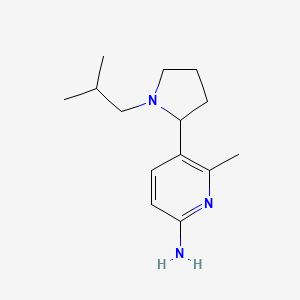
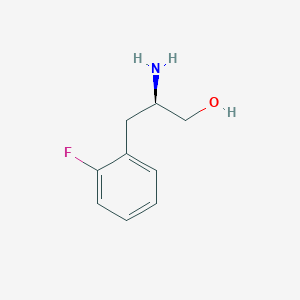
![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
